molecular formula C14H13N3O2S2 B2536801 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 912624-95-4

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide

Cat. No.: B2536801
CAS No.: 912624-95-4
M. Wt: 319.4
InChI Key: JXYVQRHGHPQRIV-UHFFFAOYSA-N
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Description

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential pharmacological applications. This compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the introduction of the sulfonamide group. One common method involves the annulation of a thiazole ring to a pyridine derivative. This can be achieved through a series of steps, including cyclization reactions and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-florophenyl sulfonamide
  • 5-chlorothiophene-2-sulfonamide
  • 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine

Uniqueness

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is unique due to its specific structural features, such as the thiazolo[5,4-b]pyridine core and the sulfonamide group, which contribute to its potent biological activities. Compared to similar compounds, it exhibits higher inhibitory activity against PI3K, making it a promising candidate for further drug development .

Biological Activity

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, in vitro studies, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a thiazolo[5,4-b]pyridine moiety attached to a phenyl group and a methanesulfonamide functional group. Its molecular formula is C12H12N3O2SC_{12}H_{12}N_3O_2S with a molecular weight of 268.31 g/mol. The structure can be represented as follows:

N 2 methyl 3 thiazolo 5 4 b pyridin 2 yl phenyl methanesulfonamide\text{N 2 methyl 3 thiazolo 5 4 b pyridin 2 yl phenyl methanesulfonamide}

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer signaling pathways. Notably, it has been shown to target the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and survival. Inhibition of this pathway can lead to reduced proliferation of cancer cells.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound exhibited significant growth inhibition with an IC50 value indicating effective cytotoxicity.
  • HepG2 (liver cancer) : Similar inhibitory effects were observed, suggesting broad-spectrum anticancer properties.

Table 1 summarizes the IC50 values for different cell lines:

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-70.28Cell cycle arrest at G2/M phase
HepG29.6Induction of apoptosis

Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Study on Anticancer Activity : A recent study evaluated the compound's efficacy against MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that modifications in the compound's structure could enhance its anticancer activity significantly.
  • Mechanistic Insights : Another research focused on elucidating the mechanism by which the compound induces apoptosis in cancer cells. It was found that the compound down-regulates key proteins involved in cell survival pathways, such as MMP2 and VEGFA.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with other thiazole derivatives was conducted:

Compound NameStructure FeaturesBiological Activity
Compound AThiazole + PhenylModerate anticancer activity
Compound BThiazole + BenzofuranHigh anticancer efficacy
N-(2-methyl...)Thiazolo[5,4-b]pyridine + MethanesulfonamideSuperior cytotoxicity against multiple cancer types

Properties

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9-10(5-3-6-11(9)17-21(2,18)19)13-16-12-7-4-8-15-14(12)20-13/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYVQRHGHPQRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326458
Record name N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815057
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

912624-95-4
Record name N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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